Glycolic acid

Overview

Description

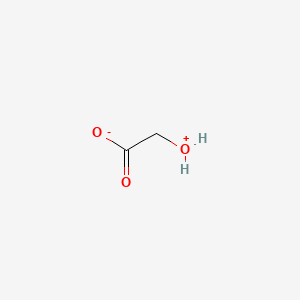

Glycolic acid (C₂H₄O₃), the smallest α-hydroxy acid (AHA), is characterized by a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH) on a two-carbon chain . It occurs naturally in sugarcane, fruits, and other plant sources, though industrial production often involves synthetic routes or engineered microbial systems (e.g., Kluyveromyces lactis and Saccharomyces cerevisiae) .

Preparation Methods

Hydrolysis of Methyl Glycolate

The hydrolysis of methyl glycolate (CH₃OOCCH₂OH) is a high-yield method for glycolic acid synthesis. In this process, methyl glycolate reacts with water under controlled conditions to produce this compound and methanol:

$$ \text{CH}3\text{OOCCH}2\text{OH} + \text{H}2\text{O} \rightarrow \text{HOOCCH}2\text{OH} + \text{CH}_3\text{OH} $$

Reactive distillation enhances efficiency by continuously removing methanol, shifting the equilibrium toward this compound. A study demonstrated that maintaining a liquid temperature of 95–97°C for 2 hours under normal pressure achieved a 100% yield. Impurity analysis revealed undetectable levels of formaldehyde and chlorine compounds, with trace amounts of oxalic acid (20 ppm) and ethylene glycol (76 ppm). This method’s scalability and minimal by-product formation make it industrially favorable.

Hydrolysis of Chloroacetic Acid

Chloroacetic acid (ClCH₂COOH) hydrolysis is a classical route involving sodium hydroxide (NaOH) to substitute chlorine with a hydroxyl group:

$$ \text{ClCH}2\text{COOH} + \text{NaOH} \rightarrow \text{HOCH}2\text{COOH} + \text{NaCl} $$

Optimal conditions include a reaction temperature of 90–130°C with a 50% aqueous NaOH solution. This method produces this compound at moderate yields (70–80%) but faces challenges in sodium chloride by-product removal and potential chloroacetic acid dimerization. Recent advancements in membrane filtration have improved purity, though energy-intensive steps limit its green chemistry appeal.

Carbonylation of Formaldehyde

Formaldehyde (HCHO) carbonylation with synthesis gas (CO + H₂) is a cost-effective industrial method. Catalyzed by strong acids like sulfuric acid, the reaction proceeds as follows:

$$ \text{HCHO} + \text{CO} + \text{H}2\text{O} \rightarrow \text{HOOCCH}2\text{OH} $$

This pathway operates at mild temperatures (40–60°C) and pressures (1–5 atm), achieving yields exceeding 85%. However, catalyst corrosion and formaldehyde toxicity necessitate stringent safety protocols. Innovations in heterogeneous catalysts, such as zeolites, have reduced environmental impact while maintaining efficiency.

Biological Synthesis Methods

Enzymatic Hydrolysis

Enzymatic processes utilize microbial systems to convert substrates like glyoxylic acid into this compound. For instance, Aspergillus niger expresses glycolate oxidase, which catalyzes:

$$ \text{HOOCCHO} + \text{O}2 \rightarrow \text{HOOCCH}2\text{OH} + \text{H}2\text{O}2 $$

This method operates at ambient temperatures (25–30°C) and neutral pH, reducing energy consumption by 40% compared to chemical methods. However, enzyme stability and substrate specificity remain challenges for large-scale applications.

Microalgal Cultivation

Chlamydomonas reinhardtii has been engineered for this compound production via photosynthetic CO₂ fixation. A two-stage continuous cultivation system achieved a specific production rate of 0.16 mmol gDW⁻¹ h⁻¹, with biomass productivity of 0.35 g L⁻¹ d⁻¹. This approach aligns with circular economy principles but requires optimization for industrial viability.

Synthetic Pathways in E. coli

The "glycoptimus" module in E. coli combines D-arabinose-5-P isomerase (KdsD), fructose-6-phosphate aldolase (FsaA), and aldehyde dehydrogenase (AldA) to convert pentoses into this compound. This pathway achieved a 50% higher yield (3 mol GA/mol hexose) than traditional routes, showcasing synthetic biology’s potential.

Electrochemical Reduction of Oxalic Acid

Oxalic acid (HOOCCOOH) electrolysis in acidic media produces this compound via a two-electron reduction:

$$ \text{HOOCCOOH} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{HOOCCH}2\text{OH} + \text{H}2\text{O} $$

Using lead or mercury cathodes, this method achieves 60–70% Faradaic efficiency at voltages of 2–3 V. Despite its simplicity, anode corrosion and low selectivity hinder widespread adoption.

Comparative Analysis of Preparation Methods

Table 1: Key Parameters of this compound Synthesis Methods

Table 2: By-Products and Environmental Impact

Chemical Reactions Analysis

Glycolic acid undergoes various chemical reactions, including:

Esterification: this compound can form esters with alcohols.

Polymerization: This compound can undergo polycondensation to form polyglycolide or poly(this compound) (PGA), a biodegradable polymer.

Substitution: This compound reacts with phosphorus trichloride to form chloroacetyl chloride.

Scientific Research Applications

Dermatological Applications

1.1 Acne Treatment

Glycolic acid is widely recognized for its effectiveness in treating acne vulgaris. A study demonstrated that this compound exhibits potent antibacterial activity against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium responsible for acne. The study found that this compound could inhibit C. acnes at concentrations as low as 0.2% at pH 3.5, which is significantly more effective than previously reported concentrations . This pH-dependent efficacy suggests that formulations can be developed to minimize irritation while maximizing antibacterial effects.

Table 1: Minimum Bactericidal Concentrations of this compound Against C. acnes

| pH Level | Minimum Bactericidal Concentration (mM) |

|---|---|

| 3.0 | 12.5 |

| 3.5 | 25 |

| 4.0 | 50 |

1.2 Chemical Peels

This compound is a common ingredient in chemical peels used for skin rejuvenation and the treatment of various skin conditions such as melasma and post-inflammatory hyperpigmentation. A comparative study showed that a this compound peel (50%) resulted in significant improvements in skin texture and reduction of fine wrinkles compared to other treatments .

Case Study: Efficacy of this compound Peels

In a clinical trial involving 41 patients with varying degrees of acne, those treated with this compound peels exhibited a good therapeutic response, with a significant reduction in comedones and papules after multiple sessions . The study highlighted that 75% of patients experienced improvement based on both patient and observer assessments.

Pharmaceutical Applications

2.1 Drug Delivery Systems

This compound has been incorporated into drug delivery systems, particularly in the formulation of nanoparticles for targeted therapy in conditions like breast cancer. Poly(lactic-co-glycolic acid) nanoparticles have been utilized to enhance drug solubility and stability, improving therapeutic outcomes while minimizing side effects .

Table 2: Advantages of this compound in Nanoparticle Formulations

| Property | Benefit |

|---|---|

| Enhanced Solubility | Improves drug absorption |

| Controlled Release | Sustains therapeutic effect |

| Biocompatibility | Reduces immunogenicity and toxicity |

Industrial Applications

3.1 Textile Industry

This compound is also used in the textile industry as a pH regulator during dyeing processes, enhancing color uptake and fabric quality . Its ability to modify surface properties makes it valuable for producing high-quality textile products.

Mechanism of Action

Glycolic acid works by penetrating the outer surface of the skin and dissolving the bonds that hold dead skin cells together, leading to exfoliation . It also helps reverse sun damage and increases collagen production . The primary molecular target is the intercellular material of the stratum corneum, resulting in uniform exfoliation of its outermost layers .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Degradation Dynamics :

- In vivo : this compound-rich polymers (e.g., PLA75GA25) degrade faster in the center due to hydrolytic cleavage, inducing crystallization of lactic acid residues .

- Marine biodegradability : Copolymers with ≥50% this compound exhibit enhanced breakdown in aquatic environments .

Production and Toxicity Considerations

- Microbial Synthesis : Engineered yeasts (e.g., K. lactis) produce this compound via glyoxylate reductase overexpression, achieving titers up to 30–50 g/L .

- Toxicity: Non-mutagenic but linked to oxalate nephrotoxicity at high doses . Acidophilic microbes (e.g., Sulfobacillus spp.) metabolize this compound, while chemolithotrophs (e.g., Leptospirillum) are sensitive to its toxicity .

Biological Activity

Glycolic acid (GA), a member of the alpha-hydroxy acids (AHAs), is widely recognized for its diverse biological activities, particularly in dermatology. Its small molecular size allows for deep skin penetration, making it effective in various skin treatments, including chemical peels and acne management. This article reviews the biological activity of this compound, focusing on its effects on skin rejuvenation, antibacterial properties, and implications in clinical applications.

1. Collagen Synthesis and Skin Rejuvenation

This compound has been shown to enhance collagen synthesis in dermal fibroblasts. A study by Okano et al. (2003) demonstrated that GA not only accelerates collagen production but also modulates matrix degradation through cytokines released by keratinocytes. The study highlighted that interleukin-1 alpha (IL-1α) is a key mediator in this process, confirming GA's role in improving skin elasticity and reducing signs of aging .

2. Exfoliation and Cell Turnover

This compound promotes exfoliation by disrupting intercellular bonds in the stratum corneum, facilitating the removal of dead skin cells. This process enhances cellular turnover, leading to improved skin texture and luminosity. The effectiveness of GA in this regard is attributed to its ability to induce apoptosis in keratinocytes, which is essential for skin rejuvenation .

3. Antibacterial Activity

Recent studies have revealed that this compound exhibits significant antibacterial properties against Cutibacterium acnes (C. acnes), the bacteria primarily responsible for acne vulgaris. Research indicates that GA's antibacterial activity is pH-dependent, with greater efficacy at lower pH levels (3-4.5). At pH 3.5, GA was found to inhibit C. acnes at concentrations as low as 0.2%, demonstrating its potential as an alternative treatment for acne without contributing to antibiotic resistance .

Clinical Applications

This compound is commonly used in various dermatological formulations, including:

- Chemical Peels : Utilized for their exfoliating properties to treat hyperpigmentation, fine lines, and photoaging.

- Acne Treatment : Due to its antibacterial properties and ability to promote cell turnover.

- Skin Rejuvenation : Employed in products aimed at improving skin texture and reducing signs of aging.

Table 1: Summary of Clinical Findings on this compound

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing glycolic acid in laboratory settings, and how do they differ in purity outcomes?

this compound synthesis typically employs two primary routes: (1) carbonylation of formaldehyde using catalysts like HF or H₂SO₄, and (2) enzymatic biochemical processes using engineered microbes (e.g., E. coli). The enzymatic route often yields fewer impurities (e.g., residual formaldehyde) compared to chemical synthesis, making it preferable for biomedical applications . Researchers should validate purity via HPLC with refractive index detection (RID) or NMR spectroscopy .

Q. How can researchers accurately quantify this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) paired with a differential refractive index detector (RID) is the gold standard for quantifying this compound in tissues, bacterial cultures, or plant extracts. Method validation requires calibration curves using certified reference materials and accounting for matrix effects (e.g., protein interference) . For trace analysis, coupling with mass spectrometry (LC-MS) enhances sensitivity .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound decomposes at >100°C, releasing toxic carbon monoxide. Labs must ensure:

- Use of fume hoods during high-temperature reactions.

- Storage in acid-resistant containers (e.g., PTFE-lined glass).

- Emergency neutralization kits (e.g., sodium bicarbonate) for spills .

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying this?

this compound’s small molecular size (76.05 g/mol) and polarity enable penetration into lipid bilayers. Researchers use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) or ex vivo skin models (e.g., porcine epidermis) to study permeation kinetics. Adjust pH to 3.5–4.0 to mimic physiological conditions in cosmetic studies .

Advanced Research Questions

Q. What experimental design factors optimize this compound yield in microbial fermentation systems?

Key factors include:

- Carbon source optimization : Glycerol or glucose as feedstocks enhance E. coli metabolic flux toward glycolate .

- pH control : Maintain pH 6.5–7.0 to prevent acid stress in bioreactors .

- Downstream purification : Tangential flow filtration (TFF) followed by ion-exchange chromatography reduces endotoxin contamination .

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from differences in:

- Dosage metrics : Normalize data to body surface area (BSA) for cross-species comparisons.

- Exposure duration : Acute vs. chronic toxicity profiles (e.g., NICNAS assessments ).

- Model systems : Validate in vitro findings using OECD guideline-compliant animal models (e.g., OECD 404 for dermal irritation) .

Q. What mechanistic insights explain this compound’s role in promoting collagen synthesis in dermal fibroblasts?

this compound upregulates TGF-β1 signaling , increasing collagen I/III production. Researchers use:

- qRT-PCR to measure collagen mRNA levels.

- ELISA for TGF-β1 quantification.

- Silencing assays (siRNA against TGF-β receptors) to confirm pathway specificity .

Q. How can computational modeling improve this compound’s application in drug delivery systems (e.g., PLGA nanoparticles)?

Molecular dynamics (MD) simulations predict this compound’s compatibility with poly(lactic-co-glycolic acid) (PLGA) matrices. Parameters include:

- Solubility parameters (Hansen solubility coefficients).

- Degradation kinetics under physiological pH (4.5–7.4) .

Q. Methodological Guidance for Data Analysis

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

Use non-linear regression models (e.g., Hill equation) for EC₅₀ calculations. For multi-variable datasets (e.g., pH vs. permeation rate), apply multivariate ANOVA (MANOVA) with post-hoc Tukey tests .

Q. How should researchers structure literature reviews to address gaps in this compound’s environmental impact assessments?

Adopt the PRISMA framework for systematic reviews:

- Search databases (PubMed, Wiley, EBSCO) using keywords: “this compound,” “ecotoxicity,” “biodegradation.”

- Screen studies based on NICNAS or IARC hazard classifications .

Q. Tables for Key Data

| Synthesis Method | Purity (%) | Key Impurities | Recommended Application |

|---|---|---|---|

| Chemical (H₂SO₄ catalysis) | 85–90 | Formaldehyde, CO | Industrial polymers |

| Enzymatic (E. coli) | 95–98 | Endotoxins | Biomedical/drug delivery |

| Analytical Technique | Limit of Detection (LOD) | Matrix Compatibility |

|---|---|---|

| HPLC-RID | 0.1 µg/mL | Biological fluids |

| LC-MS | 0.01 µg/mL | Plant tissues |

Properties

IUPAC Name |

2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-68-5, Array | |

| Record name | Glycolic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025363 | |

| Record name | Glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | Glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

100 °C, BP: decomposes | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.6 | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |

| Record name | Glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |

CAS No. |

79-14-1, 26124-68-5 | |

| Record name | Glycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WT12SX38S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |

| Record name | Glycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.